

handling and stability issues of 1-Chloro-8-(trifluoromethyl)isoquinoline

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Compound of Interest

Compound Name: 1-Chloro-8-(trifluoromethyl)isoquinoline

Cat. No.: B1471333

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Technical Support Center: 1-Chloro-8-(trifluoromethyl)isoquinoline

Welcome to the technical support center for **1-Chloro-8-(trifluoromethyl)isoquinoline**. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide expert insights and practical solutions for the handling and application of this versatile building block. My objective is to move beyond simple protocols and explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic outcomes.

Section 1: Compound Profile & Key Properties

1-Chloro-8-(trifluoromethyl)isoquinoline is a unique heterocyclic compound featuring an isoquinoline core substituted with two key functional groups that dictate its reactivity. The chlorine atom at the C1 position is highly activated towards nucleophilic substitution and metal-catalyzed cross-coupling reactions due to the electron-withdrawing effect of the adjacent ring nitrogen.^[1] The trifluoromethyl (-CF₃) group at the C8 position is a powerful electron-withdrawing group that significantly enhances the molecule's metabolic stability and lipophilicity, making it a valuable moiety in drug design.^{[2][3][4]}

Table 1: Physicochemical Properties of **1-Chloro-8-(trifluoromethyl)isoquinoline**

Property	Value	Source(s)
CAS Number	1196152-92-7 or 1283719-92-5	[5] [6]
Molecular Formula	C ₁₀ H ₅ ClF ₃ N	[6]
Molecular Weight	231.60 g/mol	[Calculated]
Appearance	Typically an off-white to yellow solid	Inferred from related compounds [7]

| Reactivity Centers | C1-Cl bond (Coupling/Substitution), Aromatic Ring (Electrophilic Substitution) | [\[1\]](#)[\[8\]](#) |

Section 2: Frequently Asked Questions - Storage and Handling

Proper storage and handling are critical to maintaining the integrity of **1-Chloro-8-(trifluoromethyl)isoquinoline** and ensuring reproducible experimental results.

Q1: What are the optimal storage conditions for this compound?

A1: To prevent degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[\[7\]](#) It is recommended to store it in a cool, dry, and dark place. A laboratory desiccator or glovebox is ideal.

- Causality: Related chloro- and trifluoromethyl- aza-aromatics can be sensitive to moisture and air.[\[7\]](#)[\[9\]](#)[\[10\]](#) Moisture can lead to slow hydrolysis of the activated C1-chloro group, forming the corresponding isoquinolinone. Exposure to air and light can potentially lead to gradual decomposition over time, indicated by discoloration.

Q2: What personal protective equipment (PPE) is required when handling this chemical?

A2: Standard laboratory PPE is mandatory. This includes chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield to protect against splashes, and a lab coat.[\[7\]](#)[\[11\]](#) All handling of the solid or solutions should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[\[12\]](#)

- Causality: While specific toxicity data for this exact molecule is limited, related chloro- and trifluoromethyl-aromatic compounds are classified as irritants to the skin, eyes, and respiratory system.^{[9][12]} They can be harmful if swallowed or absorbed through the skin. Adhering to strict safety protocols is a cornerstone of trustworthy and reproducible science.

Section 3: Troubleshooting Common Synthetic Applications

This compound is primarily used as an intermediate in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (S_NAr) reactions. Below are troubleshooting guides for common issues encountered in these transformations.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling is a powerful method for C-C bond formation. However, the use of an aryl chloride substrate requires careful optimization.

Q3: My Suzuki-Miyaura coupling reaction is failing or giving very low yields. What is the likely cause?

A3: The most common cause is suboptimal reaction conditions for the activation of a relatively inert C-Cl bond. Compared to aryl bromides or iodides, aryl chlorides have a stronger carbon-halogen bond, making the oxidative addition step (the rate-determining step) more difficult for the palladium catalyst.^[13]

- Troubleshooting Steps & Scientific Rationale:
 - Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be ineffective.^[14] You must use a catalyst system designed for aryl chlorides. This involves using electron-rich, bulky phosphine ligands that promote the oxidative addition step.
 - Base Selection: A moderately strong base is required. K₂CO₃ or Cs₂CO₃ are often effective.^[15] The base is not only crucial for the transmetalation step but also for maintaining a productive catalytic cycle.

- Solvent and Temperature: Anhydrous, degassed solvents are critical to prevent catalyst deactivation. Common choices include dioxane, THF, or DMF, often with a small amount of water.^[16] Due to the stability of the C-Cl bond, higher temperatures (80-120 °C) are typically necessary to drive the reaction.^[15]

Table 2: Recommended Starting Conditions for Suzuki-Miyaura Coupling

Parameter	Recommendation	Rationale
Pd Precatalyst	Pd(OAc)₂, Pd₂(dba)₃	Standard, air-stable Pd(0) or Pd(II) sources.
Ligand	XPhos, SPhos, RuPhos	Bulky, electron-rich ligands that facilitate oxidative addition of aryl chlorides.
Base	K ₂ CO ₃ , K ₃ PO ₄ , Cs ₂ CO ₃	Essential for the transmetalation step. Choice can depend on substrate compatibility.
Solvent	Dioxane/H ₂ O, Toluene, 2-MeTHF	Aprotic solvents are generally preferred. Must be rigorously degassed.

| Temperature | 80 - 120 °C | Higher energy is required to overcome the activation barrier of C-Cl bond cleavage. |

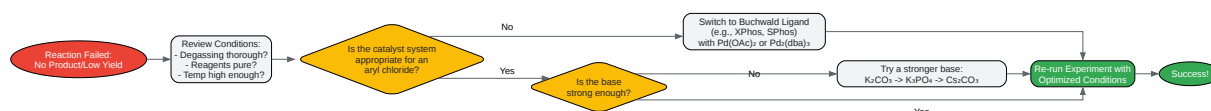
Q4: I'm observing a significant amount of boronic acid homocoupling or decomposition. How can I mitigate this?

A4: Homocoupling of the boronic acid partner is a common side reaction, often exacerbated by the presence of oxygen or inefficient cross-coupling.

- Protocol for Minimizing Side Reactions:
 - Rigorous Degassing: Before adding the catalyst, thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-30 minutes or by using several

freeze-pump-thaw cycles. This minimizes dissolved oxygen, which can promote both homocoupling and catalyst decomposition.

- Use Fresh Reagents: Boronic acids can degrade upon storage. Use freshly opened or purified boronic acid. Consider using more stable boronate esters (e.g., pinacol esters) if the corresponding acid is problematic.^[14]
- Optimize Stoichiometry: Use a slight excess of the boronic acid (1.1-1.5 equivalents). This can help drive the desired cross-coupling reaction to completion, outcompeting the homocoupling pathway.



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Caption: A decision tree for troubleshooting Suzuki-Miyaura coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The C1 position is activated for SNAr by the ring nitrogen, allowing for the displacement of the chloride with various nucleophiles (amines, alkoxides, thiols).^{[1][17]}

Q5: My SNAr reaction with an amine nucleophile is sluggish. How can I increase the reaction rate?

A5: While the C1 position is activated, the reaction rate can be influenced by the nucleophilicity of the amine, steric hindrance, and solvent effects.

- Expert Recommendations:

- Increase Temperature: S_NAr reactions often require heating to overcome the activation energy of forming the intermediate Meisenheimer complex. Refluxing in a suitable solvent is common.
- Solvent Choice: Use a polar aprotic solvent like DMF, DMSO, or NMP. These solvents are effective at solvating the cationic counter-ion of the nucleophile but do not hydrogen-bond with the nucleophile itself, thus preserving its reactivity.
- Add a Non-Nucleophilic Base: If using an amine salt or a less reactive amine, adding a non-nucleophilic base like diisopropylethylamine (DIPEA) or DBU can deprotonate the nucleophile in situ or scavenge the HCl byproduct, driving the reaction forward.

Caption: Key reactive sites on the **1-Chloro-8-(trifluoromethyl)isoquinoline** scaffold. (Note: DOT language is for graph structures; a chemical drawing would be overlaid in a final document).

Section 4: Purification and Analysis

Q6: What are the best practices for purifying the final product after a reaction?

A6: The purification method depends on the properties of the final product.

- Flash Column Chromatography: This is the most common and versatile method. A silica gel stationary phase is standard. A solvent system of increasing polarity, such as an ethyl acetate/hexanes gradient, is typically effective for separating the relatively nonpolar product from polar impurities.
- Recrystallization: If the product is a stable solid with good purity (>95%), recrystallization can be an excellent method for obtaining highly pure material.^[18] Test various solvent systems (e.g., ethanol, isopropanol, hexanes/ethyl acetate) to find one where the compound is soluble when hot but sparingly soluble when cold.

Q7: My compound appears discolored after storage or workup. Has it decomposed?

A7: Discoloration (e.g., turning yellow or brown) can be an indicator of impurity or degradation. To confirm the integrity of your material:

- **Check Purity:** Use analytical techniques like ^1H NMR, ^{19}F NMR, and LC-MS.
- **^{19}F NMR Spectroscopy:** This is a particularly powerful tool. The trifluoromethyl group provides a clean, singlet signal in a region of the spectrum that is typically free from other peaks. The presence of a single, sharp singlet confirms the integrity of the $-\text{CF}_3$ group. Any additional signals in this region would suggest the presence of fluorine-containing impurities.
- **LC-MS:** This will confirm the molecular weight of the compound and give a quantitative measure of its purity.

By understanding the inherent reactivity and stability of **1-Chloro-8-(trifluoromethyl)isoquinoline**, you can proactively design robust experimental protocols and efficiently troubleshoot any issues that arise.

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